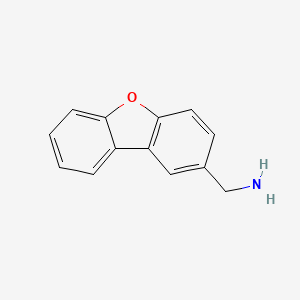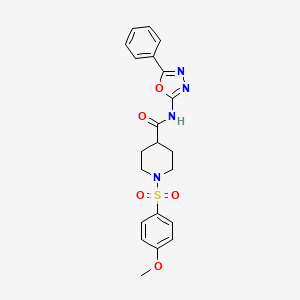
Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C15H15Cl2N3O4 and its molecular weight is 372.2. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, including compounds with similar structural features to Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate, has been achieved using ultrasound irradiation. This approach offers high regioselectivity and yields, with a significant reduction in reaction times, showcasing the potential for efficient synthesis of complex molecules for research applications (Machado et al., 2011).
Structural Analysis
The single crystal X-ray structural analysis of polymorphs of compounds structurally related to Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate has been conducted. This work highlights the importance of detailed structural insights in understanding the physicochemical properties of such compounds, which can be crucial for their potential applications in scientific research (Ramazani et al., 2019).
Chemical Reactivity
Research on the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines to produce 3- and 5-substituted pyrazoles indicates the chemical reactivity and versatility of pyrrole derivatives. Such studies provide valuable information on the synthesis of novel compounds with potential applications in material science and pharmacology (Mikhed’kina et al., 2009).
Novel Synthesis Pathways
The development of novel synthesis pathways for pyrazole and pyrrole derivatives, as indicated by the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, underscores the ongoing exploration of efficient and unusual protocols in organic chemistry. Such research not only expands the toolkit of synthetic chemistry but also opens new avenues for the creation of compounds with specialized functions (Achutha et al., 2017).
Antimicrobial and Anticancer Potential
Studies on novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrate the potential antimicrobial and anticancer applications of such compounds. By exploring the biological activity of these molecules, researchers can identify promising candidates for further development into therapeutic agents (Hafez et al., 2016).
Propiedades
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O4/c1-3-24-14(21)9-7-12(8-4-5-10(16)11(17)6-8)18-13(9)19-20-15(22)23-2/h4-7,18-19H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOGQODKNBFODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC(=C(C=C2)Cl)Cl)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide](/img/structure/B2745154.png)


![4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2745161.png)
![2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2745163.png)
![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2745164.png)

![4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745168.png)
![2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2745169.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2745173.png)
![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2745174.png)

![1-methyl-3-[(4-phenylpiperazino)sulfonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2745176.png)
